molecular formula C25H34O4 B14261081 4-(Dodecyloxy)phenyl 4-hydroxybenzoate CAS No. 148731-30-0

4-(Dodecyloxy)phenyl 4-hydroxybenzoate

Cat. No.: B14261081
CAS No.: 148731-30-0
M. Wt: 398.5 g/mol
InChI Key: PERYDRPRBMWDOF-UHFFFAOYSA-N
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Description

4-(Dodecyloxy)phenyl 4-hydroxybenzoate is an organic compound with the molecular formula C25H34O4 It is a derivative of benzoic acid and is characterized by the presence of a dodecyloxy group attached to a phenyl ring, which is further connected to a hydroxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dodecyloxy)phenyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-(dodecyloxy)phenol . The reaction is usually carried out in the presence of an esterification catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is subsequently purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of the compound on a large scale with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-(Dodecyloxy)phenyl 4-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Nitro, halo, or other substituted aromatic compounds.

Scientific Research Applications

4-(Dodecyloxy)phenyl 4-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dodecyloxy)phenyl 4-hydroxybenzoate involves its interaction with biological membranes due to its amphiphilic structure. The dodecyloxy group provides hydrophobic interactions, while the hydroxybenzoate moiety can form hydrogen bonds with polar head groups of membrane lipids. This dual interaction can disrupt membrane integrity, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Octyloxy)phenyl 4-hydroxybenzoate
  • 4-(Hexadecyloxy)phenyl 4-hydroxybenzoate
  • 4-(Benzyloxy)phenyl 4-hydroxybenzoate

Uniqueness

4-(Dodecyloxy)phenyl 4-hydroxybenzoate is unique due to its specific chain length of the dodecyloxy group, which imparts distinct physicochemical properties such as solubility and melting point. This makes it particularly suitable for applications in liquid crystal technology and as a surfactant in various formulations .

Properties

CAS No.

148731-30-0

Molecular Formula

C25H34O4

Molecular Weight

398.5 g/mol

IUPAC Name

(4-dodecoxyphenyl) 4-hydroxybenzoate

InChI

InChI=1S/C25H34O4/c1-2-3-4-5-6-7-8-9-10-11-20-28-23-16-18-24(19-17-23)29-25(27)21-12-14-22(26)15-13-21/h12-19,26H,2-11,20H2,1H3

InChI Key

PERYDRPRBMWDOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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